Panduratin

Description

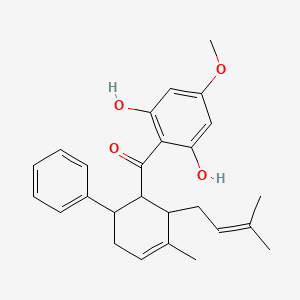

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-[3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZCXVWCFJAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Panduratin A: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival

A Technical Guide on the Molecular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a natural chalcone (B49325) isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has emerged as a promising candidate in cancer chemoprevention and therapy. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound A exerts its anticancer effects. Extensive in vitro and in vivo studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis across a range of cancer cell types. This guide synthesizes the current understanding of its mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Introduction

The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products with therapeutic potential. This compound A, a cyclohexenyl chalcone, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide delves into the core mechanisms by which this compound A combats cancer, focusing on its influence on apoptosis, cell cycle progression, and key signaling cascades that govern cancer cell proliferation and survival.

Cytotoxicity and Proliferation Inhibition

This compound A exhibits significant cytotoxic effects against a variety of cancer cell lines, often with a notable selectivity for cancer cells over normal cells.[3][4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies, highlighting its efficacy in inhibiting cancer cell growth.

Quantitative Data: IC50 Values of this compound A in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Colon Cancer | HT-29 | 28 | Not Specified | [6] |

| Breast Cancer | MCF-7 | 15 | 24 | [3] |

| MCF-7 | 11.5 | 48 | [3] | |

| T47D | 17.5 | 24 | [3] | |

| T47D | 14.5 | 48 | [3] | |

| Prostate Cancer | PC3 | 13.5 - 14 | Not Specified | [4] |

| DU145 | 13.5 - 14 | Not Specified | [4] | |

| Lung Cancer | A549 (wild-type EGFR) | 10.8 (4.4 µg/mL) | Not Specified | [7][8] |

| A549 (wild-type EGFR) | 6.03 µg/mL | Not Specified | [9][10] | |

| H1975 (mutant EGFR) | 5.58 µg/mL | Not Specified | [9][10] | |

| Pancreatic Cancer | PANC-1 | 1.6 | Not Specified | [11] |

Note: IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis: A Primary Mechanism of Action

A predominant mechanism by which this compound A eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

This compound A has been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it increases the Bax:Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[3][4] This, in turn, activates a cascade of caspases, the executioners of apoptosis.

-

Key Molecular Events:

Extrinsic Apoptotic Pathway

In some cancer cell types, such as prostate cancer cells, this compound A has been observed to upregulate death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL).[4][13] The engagement of these receptors by their respective ligands initiates a signaling cascade that activates caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptotic signal.[3][4]

Signaling Pathway Diagram: this compound A-Induced Apoptosis

Caption: this compound A induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound A can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The exact phase of arrest appears to be cell-type dependent.

-

G0/G1 Arrest: In breast cancer cells (MCF-7), this compound A induces G0/G1 phase arrest.[3] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin D1 and CDK4.[3][14]

-

G2/M Arrest: In androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), this compound A causes a G2/M phase arrest.[4][7][13] This is associated with the induction of p21WAF1/Cip1 and p27Kip1, and a decrease in the levels of CDKs 2, 4, and 6, and cyclins D1 and E.[4][15]

Signaling Pathway Diagram: this compound A-Induced Cell Cycle Arrest

References

- 1. mdpi.com [mdpi.com]

- 2. inajcc.com [inajcc.com]

- 3. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis and cell cycle arrest by a chalcone this compound A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound A, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by this compound A isolated from Kaempferia pandurata in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation | MDPI [mdpi.com]

- 8. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. This compound A, a possible inhibitor in metastasized A549 cells through inhibition of NF-kappa B translocation and chemoinvasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 15. academic.oup.com [academic.oup.com]

Unveiling the Therapeutic Potential of Panduratin A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound A, with a focus on its anti-cancer, anti-inflammatory, anti-viral, anti-bacterial, and anti-angiogenic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Anti-Cancer Activities

This compound A has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and prostate cancer.[1][3][4][5][6] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[1][7]

Quantitative Data on Anti-Cancer Activity

| Biological Activity | Cell Line | Assay | Result (IC₅₀) | Reference(s) |

| Cytotoxicity | A549 (NSCLC, wild-type EGFR) | MTT Assay | 6.03 ± 0.21 µg/mL | [3] |

| Cytotoxicity | H1975 (NSCLC, mutant EGFR) | MTT Assay | 5.58 ± 0.15 µg/mL | [3] |

| Cytotoxicity | MCF-7 (Breast Cancer) | MTT Assay | 15 µM (24h), 11.5 µM (48h) | [7] |

| Cytotoxicity | T47D (Breast Cancer) | MTT Assay | 17.5 µM (24h), 14.5 µM (48h) | [7] |

| Cytotoxicity | PANC-1 (Pancreatic Cancer) | Cytotoxicity Assay | 1.6 µM (nutrient-deprived) | [5] |

| Cytotoxicity | PC3 (Prostate Cancer) | Cell Growth Assay | 13.5-14 µM | [6] |

| Cytotoxicity | DU145 (Prostate Cancer) | Cell Growth Assay | 13.5-14 µM | [6] |

| Selective Cytotoxicity | HUVECs | MTT Assay | 6.91 ± 0.85 µM | [8] |

Signaling Pathways in Anti-Cancer Activity

This compound A exerts its anti-cancer effects by modulating several critical signaling pathways. In NSCLC cells, it has been shown to inhibit the phosphorylation of EGFR, STAT3, and Akt, thereby promoting apoptosis.[3][9] In pancreatic cancer cells, this compound A inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, particularly under nutrient-starved conditions.[5] Furthermore, in breast cancer, this compound A induces G0/G1 phase cell cycle arrest by upregulating p21WAF1/Cip1 and p27Kip1 and downregulating CDK4 and cyclin D1.[4][7]

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., A549, H1975, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound A and incubate for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[10][11]

-

Cell Treatment: Treat cells with different concentrations of this compound A for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[12]

Anti-Inflammatory Activities

This compound A exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating inflammatory signaling pathways.[12][13][14]

Quantitative Data on Anti-Inflammatory Activity

| Biological Activity | Cell Line/Model | Assay | Result (IC₅₀) | Reference(s) |

| Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | Griess Assay | 0.175 µM | [12][15] |

| Prostaglandin E₂ (PGE₂) Inhibition | RAW264.7 Macrophages | EIA | 0.0195 µM | [12][15] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory properties of this compound A are primarily attributed to its ability to suppress the NF-κB signaling pathway.[12][13] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS and COX-2.[12][15] Additionally, in models of colitis, this compound A has been shown to enhance the expression of Nrf2 and HO-1, key components of the antioxidant response pathway.[14]

Experimental Protocols

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound A for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[7]

Anti-Viral and Anti-Bacterial Activities

This compound A has demonstrated notable activity against various pathogens, including viruses and bacteria.

Quantitative Data on Anti-Viral and Anti-Bacterial Activity

| Biological Activity | Pathogen | Assay | Result | Reference(s) |

| Anti-Viral | SARS-CoV-2 | Plaque Reduction Assay | IC₅₀: 0.8-1.6 µM | [16] |

| Cytotoxicity | iPSC-Cardiomyocytes | MTT Assay | CC₅₀: 10.09 µM | [16] |

| Anti-Bacterial | Enterococci (clinical isolates) | Broth Microdilution | MIC: 2 µg/mL, MBC: 8 µg/mL | [17] |

| Anti-Bacterial | Staphylococcus (clinical isolates) | Broth Microdilution | MIC₉₀: 1 µg/mL | [18] |

| Anti-Bacterial | Propionibacterium acnes | Broth Microdilution | MIC: 2 µg/mL, MBC: 4 µg/mL | [19] |

| Anti-Biofilm | Multi-species oral biofilms | Crystal Violet Assay | >50% inhibition at 8 x MIC | [11] |

Experimental Protocols

-

Cell Seeding: Seed Vero E6 cells in a 6-well plate and grow to confluence.

-

Virus-Compound Incubation: Incubate SARS-CoV-2 with serial dilutions of this compound A for 1 hour at 37°C.

-

Infection: Infect the Vero E6 cell monolayers with the virus-compound mixture for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1.2% methylcellulose.

-

Incubation: Incubate the plates for 3-5 days at 37°C.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize and count the plaques. The IC₅₀ is the concentration that reduces the plaque number by 50%.[1][20]

-

Preparation: Prepare serial twofold dilutions of this compound A in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound A that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[17][18]

Anti-Angiogenic and Antioxidant Activities

This compound A has also been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[8][10][21][22] Additionally, it possesses antioxidant properties.

Quantitative Data on Anti-Angiogenic and Antioxidant Activity

| Biological Activity | Model System | Assay | Result | Reference(s) |

| Anti-Angiogenesis | HUVECs | Proliferation Assay | IC₅₀: 6.91 ± 0.85 µM | [8][10] |

| Antioxidant | In vitro | DPPH Radical Scavenging | Significant activity | [8] |

Experimental Workflows

Experimental Protocols

-

Preparation: Mix Matrigel with heparin, with or without a pro-angiogenic factor (e.g., bFGF or VEGF), and the test compound (this compound A).

-

Injection: Subcutaneously inject the Matrigel mixture into the flank of mice.

-

Incubation: Allow the Matrigel to form a solid plug in vivo for a specified period (e.g., 7-14 days).

-

Harvesting and Analysis: Excise the Matrigel plugs and quantify angiogenesis by measuring the hemoglobin content or by histological analysis of blood vessel infiltration.[18][23]

-

Embryo Collection: Collect fertilized zebrafish embryos.

-

Treatment: Expose the embryos to different concentrations of this compound A in the embryo medium.

-

Incubation: Incubate the embryos for 24-48 hours.

-

Imaging and Quantification: Observe the development of intersegmental vessels (ISVs) in the trunk and sub-intestinal vessels (SIVs) using a fluorescence microscope (in transgenic lines expressing fluorescent proteins in endothelial cells). Quantify the extent of angiogenesis by measuring vessel length and branching.[9][24]

Isolation and Purification of this compound A

This compound A is typically isolated from the rhizomes of Boesenbergia rotunda. A general protocol involves:

-

Extraction: The dried and powdered rhizomes are extracted with a solvent such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to fractionate the components.

-

Chromatography: The fraction containing this compound A is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), for purification.

-

Characterization: The structure of the isolated this compound A is confirmed using spectroscopic methods like NMR and mass spectrometry.[4][13]

Conclusion

This compound A, a natural chalcone from Boesenbergia rotunda, exhibits a remarkable range of biological activities, making it a highly promising candidate for further investigation in drug discovery and development. Its potent anti-cancer, anti-inflammatory, anti-viral, anti-bacterial, and anti-angiogenic properties, supported by a growing body of scientific evidence, underscore its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound A, offering valuable data and methodologies to guide future research and facilitate its translation into clinical applications. Further studies, particularly in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic utility of this fascinating natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nrfhh.com [nrfhh.com]

- 3. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro and In Vivo Anti-Angiogenic Activities of this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Panduratin A from Fingerroot: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of fingerroot (Boesenbergia rotunda), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound A. It details advanced extraction and purification protocols, summarizes key quantitative data on its bioactivities, and elucidates its mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, is a member of the ginger family (Zingiberaceae) and is widely used in traditional medicine and as a culinary spice in Southeast Asia.[1] The rhizomes of this plant are a rich source of bioactive secondary metabolites, with this compound A being one of the most significant compounds.[2] Extensive research has demonstrated that this compound A possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5] This guide focuses on the technical aspects of isolating this compound A and characterizing its key biological functions.

Extraction and Isolation of this compound A

The efficient extraction and isolation of this compound A from fingerroot rhizomes are critical for its subsequent study and potential therapeutic application. Various methods have been developed, with a focus on optimizing yield and purity.

Optimized Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining this compound A from dried fingerroot rhizomes.[6][7]

Experimental Protocol:

-

Sample Preparation: Dried rhizomes of B. rotunda are ground into a fine powder. A particle size of 125 μm has been shown to be optimal.[6][7]

-

Solvent Selection: n-hexane is an effective solvent for the selective extraction of this compound A, minimizing the co-extraction of other unwanted compounds.[6]

-

Extraction Conditions:

-

Procedure: a. One gram of the dried powder is placed in a test tube. b. 30 mL of n-hexane is added. c. The mixture is subjected to ultrasound treatment for 10 minutes. d. The resulting crude extract is filtered and the solvent is evaporated to yield the extract.

Pulse Electric Field (PEF) Assisted Extraction

Pulse Electric Field (PEF) extraction is another advanced method that has been shown to significantly improve the recovery of this compound A from fresh rhizomes.[8]

Experimental Protocol:

-

Sample Preparation: Fresh rhizomes of B. rotunda are macerated in 95% ethanol.[8]

-

PEF Treatment:

-

Procedure: a. The macerated fresh rhizomes are placed in 95% ethanol. b. The mixture is subjected to PEF treatment for 60 minutes. c. The extract is then collected and filtered for further purification.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a highly efficient one-step method for the purification of this compound A from the crude extract.[6][7]

Experimental Protocol:

-

Sample Preparation: The crude n-hexane extract is dissolved in ethyl acetate (B1210297) before injection into the CPC system.[6]

-

Solvent System: A two-phase solvent system of n-hexane/methanol/water (5/3.4/1.6, v/v) is used.[6][7]

-

CPC Operation:

-

The CPC is operated in the ascending mode, where the upper phase (n-hexane rich) serves as the mobile phase.[6]

-

The crude extract is injected into the system.

-

Fractions are collected and monitored by UHPLC.

-

-

Outcome: This method can yield this compound A with a purity of up to 99.69%.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the extraction, purification, and biological activities of this compound A.

Table 1: Optimal Conditions and Yields for this compound A Extraction and Purification

| Parameter | Optimal Value | Yield/Purity | Reference |

| Ultrasound-Assisted Extraction | |||

| Particle Size | 125 µm | - | [6][7] |

| Solid-to-Liquid Ratio | 1:30 g/mL | - | [6][7] |

| Extraction Time | 10 min | - | [6][7] |

| Crude Extract Yield | - | 6.96 ± 0.07% | [6][7] |

| Centrifugal Partition Chromatography | |||

| This compound A Yield | - | 0.4 mg from 67 mg crude extract (57% yield) | [2][6] |

| This compound A Purity | - | 99.69% | [6][7] |

| Pulse Electric Field Extraction | |||

| This compound A Recovery | - | 143.4 ± 3.48 mg/kg | [8] |

Table 2: In Vitro Anticancer Activity of this compound A (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-small cell lung cancer | 6.03 ± 0.21 µg/mL | [9] |

| H1975 | Non-small cell lung cancer (EGFR mutant) | 5.58 ± 0.15 µg/mL | [9] |

| A549 | Non-small cell lung cancer | 4.4 µg/mL (10.8 µM) | [10][11] |

| MCF-7 | Breast cancer | 15 µM (24h), 11.5 µM (48h) | [12][13] |

| T47D | Breast cancer | 17.5 µM (24h), 14.5 µM (48h) | [12] |

| HT-29 | Colon adenocarcinoma | 6.56 µg/ml | [14][15] |

| PANC-1 | Pancreatic cancer (nutrient-deprived) | 1.6 µM | [16] |

Table 3: Antimicrobial and Antiviral Activity of this compound A

| Target | Activity | Value | Reference |

| Multi-species oral biofilms (S. mutans, S. sanguis, A. viscosus) | Minimum Inhibitory Concentration (MIC) | 1 µg/ml | [5][17] |

| Dengue-2 virus NS3 protease | Inhibitory Activity (Ki) | 25 µM | [4] |

| SARS-CoV-2 | 50% Inhibition Concentration (IC50) | 0.8–1.6 µM | [18] |

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound A exhibits potent cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[9][12][16] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.

-

Induction of Apoptosis: this compound A induces apoptosis by inhibiting the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, in lung cancer cells.[9] In breast cancer cells, it triggers the mitochondrial-dependent apoptotic pathway, evidenced by an increased Bax:Bcl-2 ratio and activation of caspases 7, 8, and 9.[12][13]

-

Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase in breast cancer cells by downregulating cyclin D1 and CDK4, and inducing p21WAF1/Cip1 and p27Kip1.[12] In A549 lung cancer cells, it induces G2/M phase arrest.[10]

-

Inhibition of NF-κB Pathway: this compound A has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby suppressing the transcription of genes involved in cell proliferation and survival.[10]

-

Inhibition of PI3K/Akt/mTOR Pathway: In pancreatic cancer cells, especially under nutrient-deprived conditions, this compound A inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[16]

Anti-inflammatory Activity

This compound A demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

-

Inhibition of NF-κB Pathway: In various cell models, including microglial cells and endothelial cells, this compound A suppresses the NF-κB signaling pathway.[3][19][20] It prevents the degradation of IκB, thereby inhibiting the phosphorylation and nuclear translocation of NF-κB.[19] This leads to a reduction in the production of pro-inflammatory mediators such as IL-6, MCP-1, ICAM-1, and VCAM-1.[19][20]

-

Suppression of MAPK Pathway: In the context of periodontitis, this compound A has been shown to suppress osteoclastogenesis by controlling the MAPK signaling pathway in RAW 264.7 cells.[21] It also reduces the expression of inflammatory markers like interleukin-1β and matrix metalloproteinases (MMP-2, MMP-8) in human gingival fibroblasts by inhibiting the MAPK pathway.[21][22]

Antiviral Activity

This compound A has shown promise as an antiviral agent against several viruses.

-

Dengue Virus: It acts as a competitive inhibitor of the dengue virus serotype 2 (DENV-2) NS3 protease, an enzyme essential for viral replication, with a Ki value of 25 µM.[4]

-

SARS-CoV-2: this compound A has demonstrated antiviral activity against SARS-CoV-2 with an IC50 value in the low micromolar range.[18]

Antimicrobial Activity against Oral Pathogens

This compound A is effective against oral bacteria that contribute to dental plaque and biofilm formation. It exhibits a minimum inhibitory concentration (MIC) of 1 µg/ml against multi-species oral biofilms.[5][17] At concentrations slightly above the MIC, it shows bactericidal activity and can prevent and reduce biofilm formation.[5]

Visualizations: Workflows and Signaling Pathways

Conclusion

This compound A, isolated from Boesenbergia rotunda, is a promising natural compound with a wide array of pharmacological activities. The development of efficient extraction and purification methods, such as ultrasound-assisted extraction and centrifugal partition chromatography, has facilitated its detailed scientific investigation. The compelling preclinical data on its anticancer, anti-inflammatory, antiviral, and antimicrobial effects, supported by a growing understanding of its molecular mechanisms, positions this compound A as a strong candidate for further drug development. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.

References

- 1. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activity of cyclohexenyl chalcone derivatives and flavonoids of fingerroot, Boesenbergia rotunda (L.), towards dengue-2 virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound A isolated from Kaempferia pandurata Roxb. against multi-species oral biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Simultaneous Isolation of Pinostrobin and this compound A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation [mdpi.com]

- 11. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer properties of this compound A isolated from Boesenbergia pandurata (Zingiberaceae) (2007) | Chandra Kirana | 81 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Inhibitory Effects of this compound A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the In Vitro Anti-Inflammatory Properties of Panduratin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from Boesenbergia rotunda (fingerroot).[1] The document synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and visualizes the cellular signaling pathways involved.

Executive Summary

This compound A has demonstrated potent anti-inflammatory effects across a range of in vitro models. Its primary mechanism involves the suppression of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2][3] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] The foundational mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][4][5] Furthermore, evidence suggests this compound A also modulates the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7]

Inhibition of Key Inflammatory Mediators

This compound A exhibits strong, dose-dependent inhibitory effects on the production of critical pro-inflammatory molecules.

2.1 Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

In macrophage cell lines such as RAW264.7, this compound A significantly curtails the production of NO and PGE2 when stimulated by lipopolysaccharide (LPS).[2][3] This inhibition is a direct result of the downregulation of iNOS and COX-2 enzyme expression.[2][8]

2.2 Pro-inflammatory Cytokines and Chemokines

This compound A effectively reduces the expression and release of several pro-inflammatory cytokines and chemokines in various cell types, including microglial cells and endothelial cells.[5][8] Studies have consistently shown a significant decrease in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][9][10] In endothelial cells stimulated with TNF-α, this compound A also reduces the levels of IL-6 and the chemokine MCP-1.[5][11]

2.3 Adhesion Molecules

In the context of endothelial activation, an important factor in atherosclerosis, this compound A inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of TNF-α-induced endothelial cells.[5][11] This leads to a reduction in monocyte adhesion to the endothelium.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound A from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) Values of this compound A

| Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW264.7 | LPS | 0.175 | [2][3] |

| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | 0.0195 |[2][3] |

Table 2: Effects of this compound A on Pro-inflammatory Cytokine and Adhesion Molecule Expression

| Cell Line | Stimulant | Mediator | This compound A Conc. (µM) | Observed Effect | Reference |

|---|---|---|---|---|---|

| SIM-A9 Microglia | LPS | TNF-α, IL-1β, IL-6 | 0.1, 1, 5, 10, 50 | Dose-dependent reduction in mRNA expression and release | [1][8] |

| HUVEC | TNF-α | IL-6, MCP-1 | 2, 3, 4 | Dose-dependent reduction in production | [5][11] |

| HUVEC | TNF-α | ICAM-1, VCAM-1 | 2, 3, 4 | Dose-dependent inhibition of surface expression | [5][11] |

| HGF-1 | LPS | IL-1β, MMP-2, MMP-8 | Not Specified | Significant reduction in expression |[6][7] |

Table 3: Effects of this compound A on Anti-inflammatory Cytokines

| Cell Line | Stimulant | Mediator | This compound A Conc. (µM) | Observed Effect | Reference |

|---|

| SIM-A9 Microglia | LPS | IL-4, IL-10 | Not Specified | Increased mRNA expression and release |[1][8] |

Core Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound A are primarily attributed to its ability to interfere with key intracellular signaling cascades.

4.1 Inhibition of the NF-κB Pathway

The most well-documented mechanism of action for this compound A is the suppression of the NF-κB pathway.[2][4][5][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation by agents like LPS or TNF-α, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus.[5][12] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8]

This compound A intervenes in this process by:

-

Preventing IκBα Degradation: It suppresses the phosphorylation and subsequent degradation of IκBα.[2][3][4]

-

Inhibiting NF-κB Nuclear Translocation: By stabilizing IκBα, it prevents the NF-κB complex from moving into the nucleus.[5][13]

-

Suppressing NF-κB Transcriptional Activity: Consequently, it inhibits the ability of NF-κB to activate gene expression.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-inflammatory activity of this compound A isolated from Kaempferia pandurata in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory Effects of this compound A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Anti-Inflammatory Activity of this compound A against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound A, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Panduratin A: A Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a cyclohexenyl chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (Fingerroot), has emerged as a promising natural compound with significant antiviral properties. Traditionally used in Southeast Asian cuisine and medicine, this phytochemical has garnered scientific interest for its broad-spectrum biological activities, including anti-inflammatory, antibacterial, and anticancer effects. This technical guide provides an in-depth overview of the current research on this compound A as a potential antiviral agent, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Quantitative Antiviral Data

The antiviral efficacy of this compound A has been quantified against several key human viruses. The following tables summarize the reported 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and other relevant metrics.

Table 1: Anti-SARS-CoV-2 Activity of this compound A

| Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| Vero E6 | 0.81 µM | 14.71 µM | 18.16 | [1] |

| iPSC-derived Cardiomyocytes | 0.8–1.6 µM | 10.09 µM | ~6.3 - 12.6 | [2][3] |

| Human Airway Epithelial Cells | Not specified | Not specified | Not specified | [1] |

Table 2: Activity of this compound A Against Other Viruses

| Virus | Target | Metric | Value | Reference |

| Dengue Virus (DENV-2) | NS3 Protease | Kᵢ | 25 µM | [4] |

| Human Immunodeficiency Virus (HIV-1) | Protease | IC50 | 18.7 µM | [5] |

Mechanism of Action

This compound A exerts its antiviral effects by targeting key viral and host-cell components, thereby disrupting the viral life cycle. The primary mechanisms identified to date are the inhibition of essential viral enzymes.

-

SARS-CoV-2: Research suggests that this compound A inhibits SARS-CoV-2 infection at both the pre-entry and post-infection stages.[1] Molecular docking studies have identified the viral main protease (Mpro) and the 2′-O-methyltransferase (MTase) as potential molecular targets.[6][7][8] Inhibition of these enzymes is critical as it prevents the cleavage of viral polyproteins and the capping of viral RNA, respectively, both of which are essential for viral replication and evasion of the host immune response.

-

Dengue Virus: For the dengue virus, this compound A has been shown to target the NS3 protease.[2][4] The NS3 protease is a crucial enzyme for the cleavage of the dengue viral polyprotein into functional viral proteins.

-

HIV-1: The anti-HIV-1 activity of this compound A is attributed to the inhibition of the HIV-1 protease, an enzyme vital for the maturation of infectious virions.[5][9]

While direct modulation of specific host signaling pathways by this compound A in the context of viral infection is still an area of active investigation, its known anti-inflammatory properties, such as the inhibition of the NF-κB pathway, may also contribute to its overall therapeutic effect by mitigating virus-induced pathology.

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in the evaluation and action of this compound A, the following diagrams are provided.

Caption: General workflow for antiviral drug discovery.

Caption: Mechanism of action for a viral protease inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound A's antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]

-

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero E6) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound A in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted compound to the wells. Include "cells only" (no compound) and "vehicle control" (e.g., DMSO) wells.

-

Incubation: Incubate the plate for a period that mirrors the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

-

Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of a lytic virus and determining the IC50 of an antiviral compound.[2][6]

-

Principle: Infectious virus particles create localized areas of cell death (plaques) on a monolayer of host cells. An antiviral agent will reduce the number of plaques in a dose-dependent manner.

-

Protocol:

-

Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound A. In a separate tube, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of this compound A. This overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.

-

Staining: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a staining solution such as 0.5% crystal violet. The stain will color the living cells, leaving the plaques as clear zones.[2]

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of this compound A that reduces the number of plaques by 50%.

-

Immunofluorescence Assay for Viral Antigen Detection

This assay is used to visualize and quantify the level of viral infection within cells by detecting specific viral proteins.

-

Principle: This technique uses antibodies labeled with fluorescent dyes to detect specific viral antigens within fixed and permeabilized host cells. The presence and intensity of the fluorescent signal indicate the extent of viral protein expression.[8]

-

Protocol:

-

Cell Culture and Infection: Grow host cells on coverslips in a multi-well plate. Infect the cells with the virus in the presence of various concentrations of this compound A. Incubate for the desired infection period (e.g., 24-48 hours).

-

Fixation: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a fixative like 4% paraformaldehyde or ice-cold methanol/acetone for 10-20 minutes. This preserves the cell morphology and inactivates the virus.[12]

-

Permeabilization: If the target antigen is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% Bovine Serum Albumin) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral antigen (e.g., anti-Nucleocapsid protein) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells multiple times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). This step should be done in the dark to protect the fluorophore.

-

Counterstaining and Mounting: Stain the cell nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization and Analysis: Visualize the cells using a fluorescence microscope. The number of infected cells (showing a fluorescent signal) can be counted, or the intensity of the fluorescence can be quantified using image analysis software to determine the reduction in viral protein expression at different concentrations of this compound A.

-

Conclusion and Future Directions

This compound A has demonstrated significant potential as a broad-spectrum antiviral agent, with in vitro studies confirming its activity against SARS-CoV-2, Dengue virus, and HIV-1. Its mechanism of action, primarily through the inhibition of critical viral proteases, provides a solid foundation for its further development. The quantitative data, particularly for SARS-CoV-2, reveals a favorable selectivity index, suggesting a therapeutic window that warrants further investigation.

However, the journey from a promising natural compound to a clinically approved therapeutic is extensive. Future research should focus on several key areas:

-

Elucidation of Host-Pathway Interactions: A deeper understanding of how this compound A modulates host signaling pathways during viral infection is needed.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are essential to evaluate the in vivo efficacy, safety, toxicity, and pharmacokinetic profile of this compound A.[13][14]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound A could lead to the identification of analogues with enhanced potency, improved safety profiles, or better pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. ibtbioservices.com [ibtbioservices.com]

- 5. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. nanostring.com [nanostring.com]

- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Absolute oral bioavailability and possible metabolic pathway of this compound A from Boesenbergia rotunda extract in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Panduratin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with significant potential in oncology research. Preliminary studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound A, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of this compound A

The cytotoxic activity of this compound A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following table summarizes the reported IC50 values for this compound A in various cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Method | Reference |

| A549 | Non-Small Cell Lung Cancer | 10.8 | 4.4 | 24, 48, 72 | RTCA, MTT | [1] |

| A549 | Non-Small Cell Lung Cancer | Not Reported | 6.03 ± 0.21 | Not Reported | Not Reported | [2][3] |

| H1975 | Non-Small Cell Lung Cancer | Not Reported | 5.58 ± 0.15 | Not Reported | Not Reported | [2][3] |

| MCF-7 | Breast Cancer | 15 | Not Reported | 24 | MTT | [4][5] |

| MCF-7 | Breast Cancer | 11.5 | Not Reported | 48 | MTT | [4] |

| T47D | Breast Cancer | 17.5 | Not Reported | 24 | MTT | [4] |

| T47D | Breast Cancer | 14.5 | Not Reported | 48 | MTT | [4] |

| PC3 | Prostate Cancer | 13.5 - 14 | Not Reported | Not Reported | Not Reported | [6] |

| DU145 | Prostate Cancer | 13.5 - 14 | Not Reported | Not Reported | Not Reported | [6] |

| HT-29 | Colon Cancer | Not Reported | 3.75 | Not Reported | Not Reported | [7] |

| PANC-1 | Pancreatic Cancer | 1.6 | Not Reported | Not Reported | Not Reported | [8] |

| MRC5 | Normal Lung Fibroblast | Not Reported | 12.96 ± 0.36 | Not Reported | Not Reported | [2][3] |

| MCF-10A | Non-Tumorigenic Breast | Little to no effect | Not Reported | Not Reported | MTT | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary cytotoxicity screening of this compound A.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer), along with non-cancerous cell lines like MRC5 or MCF-10A, are utilized.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: this compound A is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the culture medium and added to the wells. A vehicle control (medium with DMSO) is also included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound A at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of this compound A are mediated through the modulation of several key signaling pathways.

Caption: Signaling pathways modulated by this compound A leading to apoptosis.

Experimental Workflow

The general workflow for the preliminary in vitro cytotoxicity screening of a compound like this compound A is outlined below.

Caption: General workflow for preliminary in vitro cytotoxicity screening.

Conclusion

This compound A demonstrates significant cytotoxic activity against a variety of cancer cell lines in vitro, often at concentrations that show lower toxicity to normal cells. Its mechanism of action involves the induction of apoptosis through the modulation of critical signaling pathways, including the EGFR/STAT3/Akt and NF-κB pathways, as well as the intrinsic mitochondrial pathway. These findings underscore the potential of this compound A as a valuable lead compound for the development of new anticancer agents. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis and cell cycle arrest by a chalcone this compound A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Panduratin A: A Technical Guide to Its Molecular Targets in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and anti-obesity effects. This technical guide provides an in-depth overview of the molecular targets of this compound A within key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of the compound's mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and activatory effects of this compound A on various molecular targets and cell lines. This data is crucial for understanding the potency and selectivity of this compound A.

Table 1: IC50 Values of this compound A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Citation |

| A549 | Non-small cell lung cancer | 10.8 | - | [1] |

| H1975 | Non-small cell lung cancer (EGFR T790M) | 5.58 µg/mL | - | [2][3] |

| A549 | Non-small cell lung cancer | 6.03 µg/mL | - | [2][3] |

| MCF-7 | Breast cancer | 15 | 24 | [4][5] |

| MCF-7 | Breast cancer | 11.5 | 48 | [4] |

| T47D | Breast cancer | 17.5 | 24 | [4] |

| T47D | Breast cancer | 14.5 | 48 | [4] |

Table 2: Binding Affinities of this compound A to Key Signaling Proteins (Molecular Docking Studies)

| Protein Target | Binding Energy (kcal/mol) | Citation |

| EGFR (Wild-type) | -6.91 | [2] |

| EGFR (T790M mutant) | -8.06 | [2] |

| STAT3 | -7.5 | [2] |

| Akt | -7.2 | [2] |

| SARS-CoV-2 Main Protease (Mpro) | -6.4 | [6] |

| Angiotensin Converting Enzyme (ACE)-2 | -9.6 | [6] |

| PAK-1 Kinase | -7.4 | [6] |

Signaling Pathways Modulated by this compound A

This compound A has been shown to interact with and modulate several critical signaling pathways implicated in cancer, inflammation, and metabolic disorders.

EGFR/STAT3/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, along with its downstream effectors STAT3 and Akt, plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. This compound A has been demonstrated to effectively inhibit this pathway.[2]

Studies have shown that this compound A inhibits the phosphorylation of EGFR, STAT3, and Akt in non-small cell lung cancer (NSCLC) cells, including those with the T790M resistance mutation.[2] This inhibition leads to the induction of apoptosis in cancer cells.[2] Molecular docking studies suggest a strong binding affinity of this compound A to the ATP-binding sites of these kinases.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to various inflammatory diseases and cancers. This compound A has been identified as a potent inhibitor of this pathway.

This compound A prevents the degradation of IκB, an inhibitor of NF-κB, thereby suppressing the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[7][8] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a cascade of protein kinases: MAP3K, MAP2K, and MAPK (including ERK, JNK, and p38). This compound A has been shown to suppress MAPK signaling.

In the context of periodontitis, this compound A inhibits the expression of inflammatory mediators by suppressing the MAPK signaling pathway in human gingival fibroblasts.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK is beneficial in metabolic disorders such as obesity and type 2 diabetes. This compound A is a known activator of the AMPK signaling pathway.

This compound A stimulates AMPK signaling in an LKB1-dependent manner. This activation leads to increased fatty acid oxidation and has shown anti-obesity effects in animal models.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound A's effects, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture

-

Cell Lines: A549 (human non-small cell lung cancer), H1975 (human non-small cell lung cancer, EGFR T790M mutant), MCF-7 (human breast adenocarcinoma), T47D (human ductal breast epithelial tumor).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound A (or vehicle control, typically DMSO) for the desired duration (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Treat cells with this compound A for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, p-AMPK, AMPK, and β-actin (as a loading control). Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound A for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Data analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

-

Molecular Docking

This computational technique is used to predict the binding mode and affinity of a ligand (this compound A) to the active site of a target protein.

-

General Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, STAT3, Akt) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Obtain the 3D structure of this compound A and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock this compound A into the defined active site of the target protein.

-

Analysis: Analyze the docking poses and calculate the binding energy to predict the binding affinity and identify key interacting residues.

-

Conclusion and Future Perspectives

This compound A has emerged as a promising natural compound with multipotent therapeutic potential, primarily through its ability to modulate key signaling pathways involved in cell growth, inflammation, and metabolism. Its inhibitory effects on the EGFR/STAT3/Akt, NF-κB, and MAPK pathways highlight its potential as an anti-cancer and anti-inflammatory agent. Conversely, its activation of the AMPK pathway underscores its potential in the management of metabolic diseases.

The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of action of this compound A and to aid in the development of novel therapeutic strategies. Future studies should focus on in vivo efficacy and safety profiling, as well as on medicinal chemistry efforts to optimize the potency and selectivity of this compound A-based compounds. A deeper understanding of its polypharmacology will be crucial in harnessing the full therapeutic potential of this remarkable natural product.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. skin barrier defects: Topics by Science.gov [science.gov]

- 6. scispace.com [scispace.com]

- 7. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jppres.com [jppres.com]

The Therapeutic Potential of Panduratin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Panduratin A, a chalcone (B49325) derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising natural compound with a wide spectrum of therapeutic activities. This technical guide provides an in-depth overview of the therapeutic potential of this compound A and its derivatives, focusing on their anti-cancer, anti-inflammatory, anti-viral, and metabolic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Activity

This compound A and its derivatives have demonstrated significant anti-cancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound A and its derivatives have been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| This compound A | A549 (Non-small cell lung cancer) | 6.03 ± 0.21 µg/mL | [1] |

| H1975 (Non-small cell lung cancer) | 5.58 ± 0.15 µg/mL | [1] | |

| MCF-7 (Breast cancer) | 3.75 µg/mL | ||

| HT-29 (Colon adenocarcinoma) | 6.56 µg/mL | ||

| HUVEC (Human umbilical vein endothelial cells) | 6.91 ± 0.85 µM | [2] | |

| Isothis compound A | 3T3-L1 (Preadipocytes) | 28.63 ± 0.70 µM | |

| 4-Hydroxythis compound A | PANC-1 (Pancreatic cancer) | Mild activity |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways in Cancer

This compound A exerts its anti-cancer effects by modulating critical signaling pathways. Two of the most well-documented pathways are the EGFR/STAT3/Akt and the NF-κB pathways.

This compound A has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt, in non-small cell lung cancer cells.[1][3] This inhibition disrupts the signaling cascade that promotes cancer cell survival and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is another critical target of this compound A. It inhibits the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of genes involved in inflammation, cell survival, and proliferation.[4]

References

The Antioxidant and Free Radical Scavenging Properties of Panduratin A: A Technical Guide

Introduction

Panduratin A is a cyclohexenyl chalcone (B49325) derivative isolated primarily from the rhizomes of Boesenbergia pandurata (also known as Boesenbergia rotunda or fingerroot), a member of the Zingiberaceae family.[1] This bioactive compound has garnered significant attention within the scientific community for its wide spectrum of therapeutic properties, including anti-inflammatory, antibacterial, antiviral, anticancer, and anti-obesity effects.[2][3] Central to its multifaceted pharmacological profile is its potent antioxidant and free radical scavenging activity, which underpins many of its protective effects against cellular damage and disease.[4][5]

This technical guide provides an in-depth exploration of the antioxidant activity of this compound A, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data, details established experimental protocols for assessing antioxidant capacity, and visualizes the key molecular pathways involved.

Core Mechanisms of Free Radical Scavenging

The antioxidant activity of a compound like this compound A is primarily its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through several mechanisms, but the most common for phenolic compounds involve the donation of a hydrogen atom or an electron to the radical, stabilizing it and terminating the oxidative chain reaction. The principal mechanisms are:

-

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, forming a cation radical (ArOH•+) and an anion (R-). The cation radical then transfers a proton to the anion.

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion (ArO-), which then transfers an electron to the free radical.

These chemical reactions are the basis for the most common in vitro antioxidant capacity assays.

Quantitative Antioxidant Data for this compound A

While this compound A is widely reported to possess significant antioxidant properties, comprehensive quantitative data, such as IC50 values from standardized assays, are not extensively documented in publicly available literature. The available data primarily focuses on its cellular effects and other biological activities. The table below summarizes the available quantitative information.

| Assay/Activity | Target | Result | Source(s) |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | DPPH Radical | 35.1% inhibition at 10 µg/mL | [6] |

| Anti-Inflammatory Activity | |||

| Nitric Oxide (NO) Production | LPS-induced NO in RAW264.7 cells | IC50: 0.175 µM | [2] |

| Prostaglandin E2 (PGE2) Production | LPS-induced PGE2 in RAW264.7 cells | IC50: 0.0195 µM | [2] |

| Anticancer Activity | |||

| Cell Growth Inhibition | HT-29 Human Colon Cancer Cells | IC50: 6.56 µg/mL | [1] |

| Cell Growth Inhibition | MCF-7 Human Breast Cancer Cells | IC50: 3.75 µg/mL | [1] |